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Compound of Interest

Compound Name: Nickel oxalate

Cat. No.: B3053607

For researchers, scientists, and drug development professionals, the selection of an optimal
electrocatalyst is paramount for advancing chemical transformations. This guide provides a
detailed comparison of the electrocatalytic activities of two prominent nickel-based catalysts:
nickel oxalate (NiC20a4) and nickel oxide (NiO).

This analysis is based on a comprehensive review of experimental data for the Oxygen
Evolution Reaction (OER) and the Hydrogen Evolution Reaction (HER), two key processes in
water splitting for hydrogen production.

At a Glance: Performance Comparison

Electrocatalytic Overpotential (mV)  Tafel Slope
. Catalyst
Reaction at 10 mA/lcm? (mVidec)
Oxygen Evolution Nickel-Cobalt Oxalate
: : 330[1][2] 81[1]
Reaction (OER) (Ni2.5C05C204)
Nickel Oxalate Superior to
. . 229[1]
(NiC204) NiC0204[1][2]
Nickel-Cobalt Oxide
_ 410[1][2] 121[1]
(NiC0204)
Nickel Oxide (NiO) 608 128.6
Hydrogen Evolution Nickel-based
_ ~190 - 217 ~130
Reaction (HER) Catalysts (General)
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Note: Direct comparative data for pure nickel oxalate and pure nickel oxide under identical
conditions is limited. The data for nickel-cobalt oxalate and its corresponding oxide provides a
strong comparative framework.

In-Depth Analysis: Oxygen Evolution Reaction
(OER)

Recent studies have demonstrated that nickel oxalate-based materials can exhibit superior
OER performance compared to their oxide counterparts. In a direct comparison, nickel-cobalt
oxalate (Ni2.sC0sC204) required a significantly lower overpotential of 330 mV to achieve a
current density of 10 mA/cm?2, whereas nickel-cobalt oxide (NiC0204) required 410 mV for the
same performance.[1][2] The Tafel slope, a measure of reaction kinetics, was also notably
lower for the oxalate (81 mV/dec) compared to the oxide (121 mV/dec), indicating more
favorable kinetics for the OER.[1]

While data for pure nickel oxalate is less common, the study by Ghosh et al. (2021) suggests
its performance is also superior to the mixed metal oxide, with a Tafel slope of 229 mV/dec.[1]
In contrast, a study on spray-pyrolyzed nickel oxide reported a much higher overpotential of
608 mV and a Tafel slope of 128.6 mV/dec.

The enhanced activity of the oxalate-based catalysts can be attributed to their unique electronic
structure and morphology. Post-catalytic analysis of nickel-cobalt oxalate revealed the in-situ
formation of a flake-like porous nanostructure during the OER process.[1] Furthermore, XPS
analysis showed the complete oxidation of Ni2* and Co?* to their higher oxidation states (Ni¥*+
and Co3*), which are believed to be the active sites for OER.[1]

In-Depth Analysis: Hydrogen Evolution Reaction
(HER)

Comprehensive data directly comparing the HER activity of nickel oxalate and nickel oxide is
currently limited in the scientific literature. However, extensive research on nickel-based
materials provides valuable insights.

Generally, nickel-based catalysts are recognized as promising, cost-effective alternatives to
precious metal catalysts for the HER in alkaline media. Studies on various forms of nickel,
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including nickel foam and nickel-based alloys, have reported overpotentials in the range of
approximately 190 mV to 217 mV at a current density of 10 mA/cm?, with Tafel slopes around
130 mV/dec.

Further research is required to specifically elucidate the HER performance of nickel oxalate
and to enable a direct and comprehensive comparison with nickel oxide.

Experimental Protocols
Synthesis of Nickel Oxalate

A common method for synthesizing nickel oxalate is through a wet-chemical precipitation
reaction. A typical procedure involves:

» Dissolving a nickel salt, such as nickel nitrate (Ni(NO3)2) or nickel chloride (NiCl2), in
deionized water.

o Separately, dissolving oxalic acid (H2C20a4) or a salt like sodium oxalate (Na2C20a4) in
deionized water.

o Slowly adding the oxalate solution to the nickel salt solution under constant stirring.
» A precipitate of nickel oxalate (NiC204-2H20) will form.
e The precipitate is then filtered, washed with deionized water and ethanol, and dried.

For the synthesis of bimetallic oxalates like nickel-cobalt oxalate, nitrate salts of both metals
are used in the initial step.[1]

Synthesis of Nickel Oxide

Nickel oxide nanoparticles can be synthesized through various methods, including:

o Thermal Decomposition: This method involves the calcination of a nickel precursor, such as
nickel oxalate or nickel hydroxide, at elevated temperatures (e.g., 350-400 °C) in air.[1]

» Hydrothermal/Solvothermal Synthesis: Nickel salts are reacted with a solvent (water for
hydrothermal, an organic solvent for solvothermal) in a sealed vessel at elevated
temperature and pressure.
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o Co-precipitation: A precipitating agent (e.g., NaOH) is added to a solution of a nickel salt to
form nickel hydroxide, which is then calcined to produce nickel oxide.

Electrochemical Measurements

The electrocatalytic activity of the materials is typically evaluated in a three-electrode
electrochemical cell containing an alkaline electrolyte (e.g., 1 M KOH). The standard setup
includes:

o Working Electrode: A glassy carbon electrode or nickel foam coated with the catalyst ink.
o Counter Electrode: A platinum wire or graphite rod.

o Reference Electrode: A saturated calomel electrode (SCE) or a mercury/mercury oxide
(Hg/HgO) electrode.

Key electrochemical measurements include:

e Linear Sweep Voltammetry (LSV): To determine the overpotential required to drive the OER
and HER.

o Tafel Analysis: Derived from the LSV data to evaluate the reaction kinetics.

o Electrochemical Impedance Spectroscopy (EIS): To investigate the charge transfer
resistance at the electrode-electrolyte interface.

o Chronoamperometry or Chronopotentiometry: To assess the long-term stability of the
catalyst.

Visualizing the Processes
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Conclusion

The available data suggests that nickel oxalate-based materials, particularly in bimetallic
forms, can offer superior electrocatalytic activity for the Oxygen Evolution Reaction compared
to their corresponding nickel oxides. This is attributed to favorable kinetics and the in-situ
formation of highly active catalytic sites. While a direct, comprehensive comparison for the
Hydrogen Evolution Reaction is not yet available, the broader family of nickel-based catalysts
shows significant promise.

For researchers and scientists, these findings highlight the potential of exploring metal-organic
frameworks and coordination polymers like nickel oxalate as precursors or as active catalysts
themselves. Further investigation into the HER performance of nickel oxalate and direct
comparative studies under identical conditions will be crucial for a complete understanding and
for guiding the design of next-generation electrocatalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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